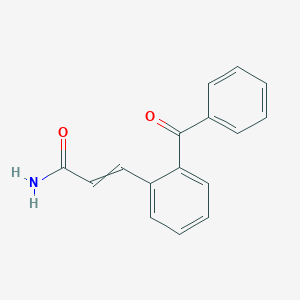![molecular formula C11H16OS2 B14283901 Phenol, 4-[bis(ethylthio)methyl]- CAS No. 134836-75-2](/img/structure/B14283901.png)
Phenol, 4-[bis(ethylthio)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[bis(ethylthio)methyl]- is an organic compound with the molecular formula C11H16OS2 It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a bis(ethylthio)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[bis(ethylthio)methyl]- typically involves the introduction of the bis(ethylthio)methyl group to the phenol ring. One common method is through the reaction of phenol with bis(ethylthio)methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective substitution at the para position.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[bis(ethylthio)methyl]- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
化学反応の分析
Types of Reactions
Phenol, 4-[bis(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
Phenol, 4-[bis(ethylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Phenol, 4-[bis(ethylthio)methyl]- involves its interaction with various molecular targets. The bis(ethylthio)methyl group can participate in electron-donating or withdrawing interactions, affecting the reactivity of the phenol ring. These interactions can influence the compound’s behavior in chemical reactions and its biological activity.
類似化合物との比較
Phenol, 4-[bis(ethylthio)methyl]- can be compared with other phenol derivatives such as:
Phenol, 4-(methylthio)-: This compound has a single methylthio group instead of the bis(ethylthio)methyl group, leading to different chemical properties and reactivity.
Phenol, 4-(ethylthio)-: Similar to the above, but with an ethylthio group.
Phenol, 4-(propylthio)-: This compound has a propylthio group, which affects its steric and electronic properties.
特性
CAS番号 |
134836-75-2 |
|---|---|
分子式 |
C11H16OS2 |
分子量 |
228.4 g/mol |
IUPAC名 |
4-[bis(ethylsulfanyl)methyl]phenol |
InChI |
InChI=1S/C11H16OS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11-12H,3-4H2,1-2H3 |
InChIキー |
SGKQQFZMGICTKM-UHFFFAOYSA-N |
正規SMILES |
CCSC(C1=CC=C(C=C1)O)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


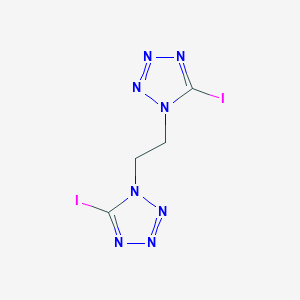
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
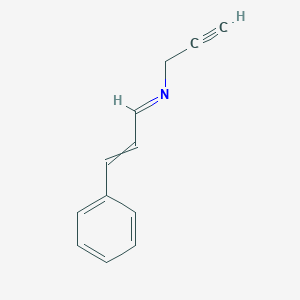
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)

![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)
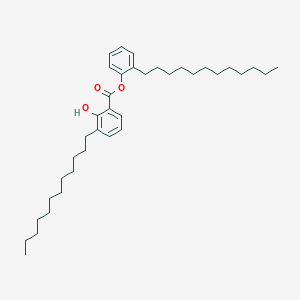
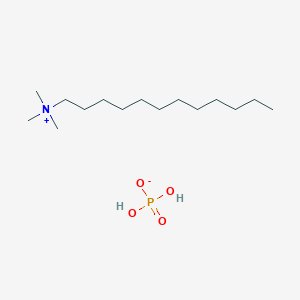
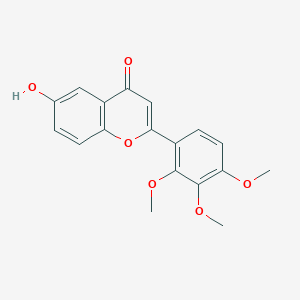
![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
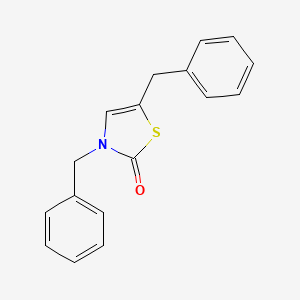
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
